molecular formula C16H14F2O2 B1327538 3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone CAS No. 898776-43-7

3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1327538
CAS No.: 898776-43-7
M. Wt: 276.28 g/mol
InChI Key: FOUKUWYGDYKPSM-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14F2O2 It is a derivative of propiophenone, featuring two fluorine atoms at the 3’ and 5’ positions and a methoxy group at the 4 position on the phenyl ring

Scientific Research Applications

3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and 4-methoxyphenylacetic acid.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product.

Industrial Production Methods: In an industrial setting, the production of 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes or receptors. The methoxy group contributes to its lipophilicity, facilitating its passage through biological membranes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    3’,5’-Difluoro-3-(4-hydroxyphenyl)propiophenone: Similar structure but with a hydroxy group instead of a methoxy group.

    3’,5’-Difluoro-3-(4-chlorophenyl)propiophenone: Similar structure but with a chlorine atom instead of a methoxy group.

    3’,5’-Difluoro-3-(4-methylphenyl)propiophenone: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUKUWYGDYKPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644298
Record name 1-(3,5-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-43-7
Record name 1-Propanone, 1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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